Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate
Description
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate (CAS: 379255-51-3) is a pyridine-derived compound characterized by a trifluoromethyl (-CF₃) group and a chloro (-Cl) substituent at the 3- and 5-positions of the pyridine ring, respectively. The molecule also features a hydroxyimino (N-OH) group and a methyl ester moiety attached to the central acetamide backbone. This structural configuration imparts unique electronic and steric properties, making it a subject of interest in agrochemical and pharmaceutical research .
Synonyms for this compound include AKOS005089113, 3P-726, and methyl(2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-18-8(16)7(15-17)6-5(10)2-4(3-14-6)9(11,12)13/h2-3,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNLVIURBIAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate, also known by its CAS number 658066-43-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₆ClF₃N₂O₂
- Molecular Weight : 278.62 g/mol
- Melting Point : 206–208 °C
This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a hydroxyimino functional group. Such structural characteristics are known to influence its reactivity and biological interactions.
The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that the presence of electron-withdrawing groups, such as the trifluoromethyl moiety, enhances the compound's anticancer properties. Specifically, studies have shown that derivatives featuring these groups can inhibit key signaling pathways involved in cancer cell proliferation.
Key Findings:
- Anticancer Activity : The compound has demonstrated significant inhibitory effects on cancer cell lines, particularly those with FLT3/ITD mutations. In vitro studies reported an IC₅₀ value of approximately 0.072 µM against MV4-11 cells, indicating potent activity against acute myeloid leukemia (AML) .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in MV4-11 cells, suggesting a mechanism that may involve interference with cell cycle progression .
Case Studies
- Inhibition of FLT3 Kinase :
- Apoptosis Induction :
Data Table: Biological Activity Overview
| Activity Type | Target | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| FLT3 Kinase Inhibition | MV4-11 Cells | 0.072 | Potent inhibition observed |
| Cell Cycle Arrest | MV4-11 Cells | N/A | Induces G0/G1 phase arrest |
| Apoptosis Induction | CML Cells | N/A | Downregulates Mcl-1 and Bcl-xL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Ester Derivatives
a) Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate (CAS: Not provided)
- Structure: Replaces the hydroxyimino group with an amino (-NH₂) group and uses an ethyl ester instead of methyl.
- The ethyl ester could enhance lipophilicity compared to the methyl variant .
- Applications: Limited data, but amino-substituted pyridines are often intermediates in drug synthesis.
b) Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate (CAS: 885949-63-3)
- Structure: Lacks the hydroxyimino group, retaining only the methyl ester and pyridinyl substituents.
- Properties : Simplified structure may improve synthetic accessibility but reduce reactivity due to the absence of the N-OH group. Molecular weight: 282.65 g/mol (calculated from C₁₀H₁₀ClF₃N₂O₂) .
- Applications : Likely used as a building block for more complex molecules.
Compounds with Similar Pyridinyl Substituents but Different Functional Groups
a) Fluopyram (CAS: 658066-35-4)
- Structure: Contains a benzamide group linked to the pyridinyl-ethyl backbone instead of the hydroxyimino acetate.
- Properties : The amide group enhances stability and hydrogen-bonding capacity. Molecular formula: C₁₆H₁₁ClF₆N₂O.
- Applications : ISO-approved broad-spectrum fungicide targeting plant pathogens like Fusarium virguliforme .
b) Haloxyfop Methyl Ester (CAS: 69806-40-2)
Derivatives with Complex Substituents
a) Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate (CAS: 306976-41-0)
- Structure: Incorporates a 4-methylbenzylamino group and a keto-propanoate ester.
- Properties: The aromatic amino group may enhance binding to biological targets. Molecular formula: C₁₉H₁₇ClF₃N₃O₃ .
- Applications: Potential use in medicinal chemistry due to its hybrid structure.
b) 2-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl]-N-[(phenylcarbamothioyl)amino]acetamide (CAS: 339099-35-3)
Comparative Analysis Table
Structural and Functional Implications
- Trifluoromethyl and Chloro Substituents : Electron-withdrawing groups increase the pyridine ring’s electrophilicity, aiding in nucleophilic substitution reactions .
- Ester vs. Amide : Methyl/ethyl esters offer hydrolytic instability, whereas amides (e.g., Fluopyram) provide enhanced durability for field applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyridinyl moiety with hydroxyimino acetate derivatives. Key steps include:
- Controlled reaction conditions : Temperature (e.g., 60–80°C for condensation), pH adjustments to stabilize intermediates, and inert atmospheres to prevent oxidation .
- Purification : Column chromatography (e.g., dichloromethane/methanol gradients) and recrystallization to isolate high-purity products .
- Quality control : High-performance liquid chromatography (HPLC) for purity assessment (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., hydroxyimino group at δ 8–10 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 367.02 for C₁₁H₉ClF₃N₂O₃) .
- X-ray crystallography : Resolve 3D conformation, particularly for assessing steric effects of the trifluoromethyl group .
Q. What preliminary biological activities are reported for this compound or its structural analogs?
- Methodological Answer :
- Fungicidal activity : Pyridinyl derivatives (e.g., Fluopyram) inhibit mitochondrial complex II in fungi, suggesting potential mode-of-action studies via enzyme inhibition assays .
- Anticancer potential : Analogous compounds with pyridinyl-hydroxylamine motifs show kinase inhibition; researchers can screen using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to fungal succinate dehydrogenase (SDH) or human kinases. Focus on the trifluoromethyl group’s role in hydrophobic interactions .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) to evaluate binding affinity .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) to analyze electron density around the hydroxyimino group, predicting reactivity .
Q. What are the environmental degradation pathways, and how can metabolites be identified?
- Methodological Answer :
- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, followed by HPLC-MS to detect breakdown products like chlorinated pyridines or hydroxylated derivatives .
- Soil microcosm assays : Incubate with agricultural soil samples (pH 6.5–7.0) and use LC-QTOF-MS to identify microbial metabolites (e.g., dechlorinated intermediates) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative assays : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing Cl with F) to determine critical pharmacophores .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values against Fusarium spp.) to identify trends masked by experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
